molecular formula C17H14N2O2S B2739731 3-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine CAS No. 1904128-00-2

3-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B2739731
CAS No.: 1904128-00-2
M. Wt: 310.37
InChI Key: YODCORLEJNHQPB-UHFFFAOYSA-N
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Description

3-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a benzo[b]thiophene ring fused with a pyridin-3-yloxy group and an azetidin-1-yl methanone moiety. The unique structure of this compound allows it to interact with various biological targets, making it a potential candidate for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. One common method involves the cyclization of 2-bromothiophene with an appropriate alkyne under palladium-catalyzed conditions . The resulting benzo[b]thiophene intermediate is then subjected to further functionalization to introduce the pyridin-3-yloxy and azetidin-1-yl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine stands out due to its unique combination of structural features, which confer distinct biological activities. The presence of the azetidin-1-yl group, in particular, enhances its ability to interact with specific biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

1-benzothiophen-2-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-17(16-8-12-4-1-2-6-15(12)22-16)19-10-14(11-19)21-13-5-3-7-18-9-13/h1-9,14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODCORLEJNHQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3S2)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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